molecular formula C7H3BrIN B1528898 4-Bromo-3-iodobenzonitrile CAS No. 1006715-27-0

4-Bromo-3-iodobenzonitrile

Cat. No.: B1528898
CAS No.: 1006715-27-0
M. Wt: 307.91 g/mol
InChI Key: DJJFGIFVKLWDFS-UHFFFAOYSA-N
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Description

4-Bromo-3-iodobenzonitrile is an organic compound with the molecular formula C7H4BrIN. It is a derivative of benzonitrile, featuring bromine and iodine atoms on the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Benzonitrile: One common method involves the halogenation of benzonitrile using bromine and iodine in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs at elevated temperatures.

  • Sandmeyer Reaction: Another approach is the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with iodine and bromine to introduce the halogen atoms.

Industrial Production Methods: In industrial settings, large-scale synthesis of this compound is achieved through continuous flow reactors, ensuring consistent quality and yield. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, heat.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether.

  • Substitution: Various nucleophiles, such as sodium cyanide (NaCN) or potassium iodide (KI), in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Amines or alcohols.

  • Substitution: Other halogenated benzonitriles or cyanides.

Scientific Research Applications

4-Bromo-3-iodobenzonitrile is utilized in various fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of enzyme inhibition and as a probe in biological assays.

  • Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new drugs.

  • Industry: The compound finds applications in material science, particularly in the creation of advanced polymers and electronic materials.

Mechanism of Action

The mechanism by which 4-Bromo-3-iodobenzonitrile exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

  • 4-Bromobenzonitrile

  • 4-Iodobenzonitrile

  • 3-Bromo-4-iodobenzonitrile

Uniqueness: 4-Bromo-3-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring, which influences its reactivity and physical properties compared to compounds with only one type of halogen.

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Properties

IUPAC Name

4-bromo-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJFGIFVKLWDFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00719185
Record name 4-Bromo-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006715-27-0
Record name 4-Bromo-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00719185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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